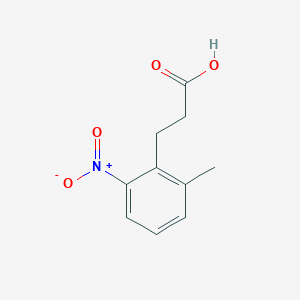

3-(2-Methyl-6-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-6-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIKOINVFEWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry and Reaction Pathways of 3 2 Methyl 6 Nitrophenyl Propanoic Acid

Reactivity Profiling of the Nitroaromatic System

The presence of a nitro group (—NO₂) profoundly influences the chemical properties of the benzene (B151609) ring. Its strong electron-withdrawing nature and the steric hindrance from the adjacent methyl group are critical factors in the molecule's reactivity.

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com This effect is a combination of two primary factors:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. vaia.comyoutube.com

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, as shown in the resonance structures. fiveable.meresearchgate.net This delocalization reduces the electron density on the ring, particularly at the ortho and para positions. fiveable.me

Due to these effects, the benzene ring in 3-(2-methyl-6-nitrophenyl)propanoic acid is significantly less nucleophilic than unsubstituted benzene, making it less reactive toward electrophiles. vaia.com Any electrophilic substitution would be directed to the meta positions relative to the nitro group. However, the existing substitution pattern (positions 1, 2, and 3) means the remaining positions (4, 5) are meta to the nitro group. The propanoic acid side chain is also a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The strong deactivating effect of the nitro group generally dominates the reactivity. numberanalytics.com

| Substituent Group | Effect on Ring | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -(CH₂)₂COOH (Propanoic acid) | Deactivating | Meta |

Reduction Chemistry of Nitroaryl Moieties

A cornerstone of nitroaromatic chemistry is the reduction of the nitro group to an amino group (—NH₂). This transformation is fundamental in the synthesis of anilines and other aromatic amines. researchgate.net The reduction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Commonly employed reduction methods applicable to nitroaryl systems include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst. commonorganicchemistry.com It is often the preferred method due to clean reaction profiles and high yields.

Metal/Acid Reduction: A classic method involves using an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com

Transfer Hydrogenation: Reagents like triethylsilane or formic acid can be used in the presence of a catalyst to achieve the reduction. organic-chemistry.org

The reduction proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The specific product can sometimes be controlled by the choice of reagents and reaction conditions. wikipedia.org For instance, milder reducing agents or controlled conditions can sometimes isolate the hydroxylamine intermediate. wikipedia.org

| Reagent System | Description | Typical Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation with palladium on carbon. Often the method of choice. commonorganicchemistry.com | Amine |

| H₂, Raney Ni | Catalytic hydrogenation with Raney nickel. Useful when avoiding dehalogenation. commonorganicchemistry.com | Amine |

| Fe, HCl or CH₃COOH | Iron metal in acidic conditions. A mild and common laboratory method. researchgate.netmasterorganicchemistry.com | Amine |

| SnCl₂, HCl | Tin(II) chloride in acid. Provides a mild reduction. masterorganicchemistry.com | Amine |

| LiAlH₄ | Lithium aluminum hydride. Reduces aliphatic nitro groups to amines but forms azo compounds with aromatic nitro groups. commonorganicchemistry.com | Azo Compound |

Transformations Involving the Propanoic Acid Carboxylic Functionality

The propanoic acid side chain offers another site for chemical modification, primarily through reactions of the carboxylic acid group.

Esterification Reactions and Their Mechanistic Elucidation

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, is a common transformation. chemguide.co.uk For this compound, reaction with an alcohol (R'OH) under acidic conditions (e.g., concentrated H₂SO₄) would yield the corresponding ester.

The mechanism of acid-catalyzed esterification involves several key steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. researchgate.net

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final ester product. researchgate.net

The rate and yield of the esterification reaction are influenced by factors such as temperature, the molar ratio of reactants, and the structure of the alcohol. ceon.rs Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. researchgate.netceon.rs

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable and require high temperatures for decarboxylation, the reaction can be facilitated by certain structural features or catalysts. acs.org

For this compound, direct thermal decarboxylation would be difficult. However, specific pathways can be envisioned:

Catalytic Decarboxylation: Metal catalysts, such as platinum or palladium, can facilitate decarboxylation, often as part of a broader hydrodeoxygenation process that may also involve decarbonylation (loss of CO). acs.orgresearchgate.net

Oxidative Decarboxylation: In some contexts, oxidative processes can lead to the loss of the carboxyl group. researchgate.net

Biochemical Pathways: In biological systems, the decarboxylation of propanoic acid derivatives is a known metabolic process, often involving coenzymes. creative-proteomics.comnih.gov

The primary products from the decarboxylation of this compound would be 1-ethyl-2-methyl-3-nitrobenzene and carbon dioxide.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the propanoic acid side chain and the nitro group (after transformation) on the aromatic ring allows for the possibility of intramolecular reactions. A particularly important pathway involves the reduction of the nitro group followed by cyclization.

If the nitro group of this compound is reduced to an amino group, the resulting compound is 3-(2-amino-6-methylphenyl)propanoic acid. This molecule contains both a nucleophilic amine and an electrophilic carboxylic acid (or its activated form). Under appropriate conditions (e.g., heating or treatment with a dehydrating agent), this intermediate can undergo an intramolecular cyclization via nucleophilic acyl substitution to form a seven-membered lactam (a cyclic amide). This type of reaction is a common strategy for synthesizing heterocyclic ring systems. researchgate.net

The process would involve the amino group attacking the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the amide bond within the ring structure. The presence of the ortho-methyl group could influence the conformation of the side chain and thus affect the kinetics of the cyclization process.

N-N Bond Formation in the Synthesis of Heterocyclic Scaffolds (e.g., Indazoles)

The synthesis of indazoles and other nitrogen-containing heterocyclic scaffolds from ortho-nitroaryl precursors is a cornerstone of medicinal chemistry. The transformation of compounds like this compound into these valuable structures hinges on the critical step of N-N bond formation, which typically proceeds through a reductive cyclization pathway.

A prominent example of this type of transformation is the Cadogan reaction, a classical reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds. cup.edu.innih.gov The generally accepted mechanism involves the deoxygenation of the nitro group to form highly reactive intermediates. nih.gov In this pathway, a reducing agent, classically a trivalent phosphorus compound like triethyl phosphite, facilitates the removal of oxygen atoms from the nitro group. cup.edu.inresearchgate.net

The key steps in this process are:

Reduction of the Nitro Group: The reaction is initiated by the reduction of the ortho-nitro group. This process is not a simple one-step removal of oxygen but a cascade of reduction events. The nitro group (NO₂) is first reduced to a nitroso group (NO). scribd.com This nitroso intermediate is a crucial branching point in the reaction pathway. rsc.org

Intramolecular Condensation: The newly formed, highly electrophilic nitroso group is positioned perfectly for an intramolecular reaction. A nucleophilic nitrogen atom, often from an imine or another amine derivative formed in situ from a side chain, attacks the nitroso nitrogen.

Cyclization and Aromatization: This intramolecular attack leads to the formation of a five-membered ring and the crucial N-N bond. Subsequent dehydration and aromatization steps yield the stable indazole ring system.

While the classical Cadogan reaction often requires harsh conditions, such as high temperatures, modern variations have been developed that proceed under milder conditions, sometimes using catalytic systems. scribd.comacs.org For instance, a small-ring phosphacycle has been shown to catalyze the deoxygenative N-N bond-forming Cadogan heterocyclization in the presence of a hydrosilane as the terminal reductant. acs.org These catalytic methods often proceed via a P(III)/P(V)=O redox cycle. acs.org

It is important to note that while the formation of a nitrene intermediate by complete deoxygenation is a widely cited possibility, evidence for non-nitrene pathways involving oxygenated intermediates like 2H-indazole N-oxides has also been presented, suggesting that multiple mechanistic pathways may be operative depending on the specific substrates and reaction conditions. nih.gov

Table 1: Selected Conditions for Cadogan-Type Cyclizations

| Starting Material Type | Reducing Agent/Catalyst | Conditions | Product Type |

| o-Nitrobenzaldimines | Catalytic 1,2,2,3,4,4-hexamethylphosphetane, Hydrosilane | Not specified | 2H-Indazoles |

| o-Nitroazobenzenes | Catalytic 1,2,2,3,4,4-hexamethylphosphetane, Hydrosilane | Not specified | 2H-Benzotriazoles |

| o-Nitrostyrenes | Triethyl phosphite | High Temperature (e.g., >150 °C) | Indoles |

| 2-Nitrobiaryls | Triethyl phosphite | High Temperature | Carbazoles |

This table provides a generalized overview of conditions reported for Cadogan and related reductive cyclization reactions.

Stereochemical Considerations in Reaction Mechanisms

The stereochemical outcome of a chemical reaction is fundamentally linked to its mechanism and the three-dimensional structure of the reactants and transition states. For a molecule like this compound, the two bulky ortho substituents—the methyl and nitro groups—are expected to exert significant steric influence on reactions involving the adjacent propanoic acid side chain.

While direct stereoselective studies on this compound are not extensively documented in the reviewed literature, we can infer potential stereochemical effects based on general principles and studies of similarly substituted molecules. The 2,6-disubstituted aryl group is known to have a strong effect on acyclic conformation, often forcing adjacent sp³-hybridized carbons into specific arrangements to minimize steric strain. nih.gov This conformational locking can, in turn, dictate the facial selectivity of an incoming reagent.

Consider a hypothetical reaction where a new stereocenter is created at the α or β position of the propanoic acid side chain. For example, in an enolate-based reaction at the α-carbon, the preferred conformation of the enolate would be heavily influenced by the need to minimize steric clashes with the ortho-methyl and nitro groups. An incoming electrophile would then preferentially attack from the less hindered face of the planar enolate, leading to one diastereomer in excess over the other. This type of substrate-controlled stereoselectivity is a common strategy in organic synthesis.

Furthermore, if the carboxylic acid group were to be used as a directing group in a metal-catalyzed reaction, the coordination of the metal catalyst would be sterically biased by the ortho substituents. This could influence the stereochemical course of reactions such as asymmetric hydrogenation or cyclization, should the substrate be modified to contain a prochiral center.

It is well-established that reactions at chiral centers, such as SN2 reactions, can proceed with a specific stereochemical outcome (e.g., inversion of configuration). researchgate.net While the parent compound is achiral, any reaction that introduces chirality would be subject to the steric and electronic environment created by the substituted phenyl ring, potentially leading to stereoselective or stereospecific transformations. researchgate.net

Exploration of Radical Intermediates and Trapping Studies

The reduction of nitroaromatic compounds is a multi-electron process that can proceed through various intermediates, including radical species. nih.govresearchgate.net The initial step in the reduction of the nitro group often involves a one-electron transfer to form a nitro radical anion (ArNO₂⁻•). nih.govacs.org This highly reactive intermediate can play a pivotal role in the subsequent reaction pathway.

The formation of such radical intermediates in reactions involving this compound is plausible, particularly under reductive conditions used for cyclization. A single-electron transfer (SET) from a reducing agent to the nitroarene would generate the corresponding radical anion. acs.org This species can then undergo further reduction, protonation, or fragmentation. In the context of indazole synthesis, the radical anion could be a precursor to the nitroso intermediate, which is central to the N-N bond formation.

To definitively prove the existence of these transient radical species, chemists employ a technique known as "radical trapping" or "spin trapping". rsc.org This method utilizes a "spin trap," a molecule that reacts rapidly with the short-lived radical to form a much more stable radical product, known as a spin adduct. researchgate.net This persistent spin adduct can accumulate to a concentration detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, a technique specifically sensitive to species with unpaired electrons. researchgate.net

Commonly used spin traps include nitrones, such as α-phenyl-N-tert-butyl nitrone (PBN), and nitroso compounds. rsc.orgresearchgate.net Another widely used class are cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), which often provide more structurally informative EPR spectra, particularly for oxygen-centered radicals. mdpi.comnih.gov

A hypothetical trapping study for the reductive cyclization of this compound would involve:

Running the reduction reaction in the presence of a spin trap (e.g., PBN or DMPO).

Transferring a sample of the reaction mixture to an EPR spectrometer at various time points.

Analyzing the resulting EPR spectrum. The hyperfine splitting constants (hfc) of the spectrum are characteristic of the trapped radical and can be used to identify its structure (e.g., the initial nitro radical anion or subsequent carbon- or nitrogen-centered radicals). mdpi.com

By identifying the specific radical intermediates, researchers can gain a much deeper understanding of the reaction mechanism, distinguishing between ionic, concerted, or radical-based pathways.

Table 2: Common Spin Traps for Radical Intermediates

| Spin Trap | Abbreviation | Typical Radicals Trapped | Characteristics of Spin Adduct |

| α-Phenyl-N-tert-butyl nitrone | PBN | Carbon-centered radicals | Relatively stable; spectra can sometimes be complex. |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Carbon-, oxygen-, and nitrogen-centered radicals | Often gives characteristic, easily identifiable spectra, especially for •OH and O₂⁻•. Adducts can be unstable. |

| 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | DEPMPO | Superoxide and hydroxyl radicals | Forms more persistent spin adducts than DMPO, facilitating detection. |

| Nitrosodurene | ND | Carbon-centered radicals | Forms nitroxide adducts. |

This table summarizes some common spin traps and their general applications in EPR studies.

Advanced Spectroscopic and Analytical Characterization of 3 2 Methyl 6 Nitrophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

No high-resolution 1H and 13C NMR spectra for 3-(2-Methyl-6-nitrophenyl)propanoic acid are available in the reviewed literature. Therefore, a detailed structural assignment based on chemical shifts and coupling constants cannot be performed.

High-Resolution 1H and 13C NMR for Structural Assignment

Specific chemical shift (δ) values, coupling constants (J), and signal multiplicities for the protons and carbon atoms of this compound have not been reported.

Advanced NMR Techniques for Conformational and Dynamic Studies

There is no information available regarding the use of advanced NMR techniques, such as NOESY, ROESY, or variable-temperature NMR, to study the conformational and dynamic properties of this specific molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometric data, which would be crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound, is not present in the accessible scientific record.

High-Resolution Mass Spectrometry

The exact mass of the molecular ion of this compound, as determined by high-resolution mass spectrometry (HRMS), has not been published.

Tandem Mass Spectrometry for Structural Confirmation

No tandem mass spectrometry (MS/MS) data is available to detail the fragmentation pattern of the parent ion, which would be essential for the structural confirmation of the compound.

X-ray Crystallography for Precise Molecular Geometry Determination

A crystallographic information file (CIF) or any published data detailing the single-crystal X-ray structure of this compound could not be found. Therefore, precise information on its molecular geometry, including bond lengths, bond angles, and crystal packing, remains unknown.

While information exists for related compounds, such as isomers or analogues, it would be scientifically inaccurate to extrapolate this data to this compound. The unique substitution pattern of a methyl and a nitro group ortho to the propanoic acid side chain on the phenyl ring is expected to significantly influence its spectroscopic and crystallographic properties. Without direct experimental evidence, any discussion of these characteristics would be purely speculative.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related nitrophenyl carboxylic acid derivatives provides significant insight into the type of structural information that can be obtained.

For instance, the analysis of a related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, reveals a monoclinic crystal system. nih.govscispace.com Such studies provide exact atomic coordinates, bond lengths, and bond angles, which are crucial for understanding the molecule's conformation. The data obtained from these analyses are comprehensive, detailing everything from the unit cell dimensions to the final R-factor, which indicates the quality of the structural model. scispace.com This level of detail allows for an unambiguous confirmation of the compound's chemical structure and stereochemistry.

Below is a representative table of crystal data parameters that would be determined in such an analysis, based on findings for a derivative compound. nih.govscispace.comresearchgate.net

| Parameter | Value (for 2-Methyl-2-(4-nitrophenoxy)propanoic acid) |

| Chemical Formula | C₁₀H₁₁NO₅ |

| Formula Weight | 225.20 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.296 (3) |

| b (Å) | 7.0348 (9) |

| c (Å) | 14.518 (2) |

| β (°) | 93.794 (2) |

| Volume (ų) | 2170.2 (5) |

| Z | 8 |

| Temperature (K) | 294 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.065 |

This data is for a related derivative and serves as an example of the information obtained from single-crystal X-ray diffraction.

Elucidation of Intermolecular Interactions in Solid State

The data from X-ray diffraction is also instrumental in understanding how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For nitrophenyl carboxylic acids, hydrogen bonding is a dominant feature. The carboxylic acid group typically forms strong intermolecular O—H⋯O hydrogen bonds, leading to the creation of centrosymmetric dimers. nih.govnih.gov This common structural motif is described using graph-set notation as R²₂(8). nih.gov

A summary of typical intermolecular interactions is presented below.

| Interaction Type | Description | Typical Groups Involved |

| O—H⋯O Hydrogen Bond | Strong interaction forming centrosymmetric dimers (R²₂(8) motif). | Carboxylic acid groups (-COOH) |

| C—H⋯O Interaction | Weaker hydrogen bonds that link dimers into extended chains. | Aromatic C-H and nitro/carbonyl oxygen atoms |

| π–π Stacking | Offset interactions between adjacent benzene (B151609) rings, contributing to packing stability. | Nitro-substituted phenyl rings |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. researchgate.netyoutube.com For this compound, the spectrum would be characterized by specific absorption or scattering peaks corresponding to its constituent parts.

The carboxylic acid group would produce a very broad O-H stretching band in the IR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic ring would show C-H stretching peaks just above 3000 cm⁻¹ and C=C stretching peaks in the 1450-1600 cm⁻¹ region. youtube.com Finally, the aliphatic C-H bonds of the methyl and propanoic acid chain would exhibit stretching vibrations just below 3000 cm⁻¹. youtube.com

The expected vibrational frequencies for the key functional groups are summarized in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (Broad) |

| C=O Stretch | 1700 - 1725 (Strong) | |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1570 (Strong) |

| Symmetric Stretch | 1300 - 1370 (Strong) | |

| Aromatic Ring (C₆H₃) | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Aliphatic Groups (-CH₃, -CH₂) | C-H Stretch | 2850 - 2960 |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound and related compounds in research settings. cnrs.fr Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. sielc.comnih.gov

In a typical RP-HPLC method for a nitrophenyl-containing propanoic acid, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be employed. sielc.com The mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer, often containing an acid such as phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the aromatic nitro-compound strongly absorbs UV light. cnrs.fr

A representative set of HPLC conditions for the analysis of a related compound is detailed below.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric or formic acid modifier. sielc.com |

| Flow Rate | ~1.0 - 1.2 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Temperature | Ambient or controlled (e.g., up to 80°C to improve resolution) nih.gov |

| Application | Purity assessment, quantification, and isolation of impurities. sielc.com |

Computational Chemistry and Theoretical Modeling of 3 2 Methyl 6 Nitrophenyl Propanoic Acid

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical methods are pivotal in understanding the fundamental electronic properties of a molecule. These studies can reveal the most stable three-dimensional arrangement of atoms, the distribution of electrons, and the energies of the frontier molecular orbitals, which are crucial for predicting chemical behavior.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(2-methyl-6-nitrophenyl)propanoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) ab initio calculations are commonly employed for this purpose. researchgate.net

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The propanoic acid side chain and the nitro group's orientation relative to the benzene (B151609) ring are key areas of conformational flexibility in this compound. By calculating the relative energies of these different conformers, the most stable, or lowest-energy, conformation can be identified. researchgate.net These studies often reveal that specific conformations are stabilized by intramolecular interactions, such as hydrogen bonding.

Table 1: Calculated Geometric Parameters for the Lowest-Energy Conformer of this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | - |

| C-N | 1.47 | - | - |

| N-O | 1.22 | - | - |

| C-C (side chain) | 1.51 - 1.54 | 109 - 112 | - |

| C=O | 1.21 | - | - |

| C-O | 1.36 | - | - |

| O-H | 0.97 | - | - |

| C(ring)-C(side chain) | 1.52 | - | - |

| C(ring)-C(methyl) | 1.51 | - | - |

| O-N-O | - | ~124 | - |

| C-C-O (carboxyl) | - | ~112 | - |

| C-C=O (carboxyl) | - | ~125 | - |

| C(ring)-C(ring)-C-N | - | - | 0 - 180 |

Note: The data in this table is representative and based on typical values for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. sapub.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of highest electron density (for donation) and lowest electron density (for acceptance), respectively.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Representative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis. researchgate.net The resulting atomic charges provide insight into the molecule's polarity and the nature of its chemical bonds.

A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and positive potential near the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic ring. researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. conicet.gov.ar This is achieved by calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets. conicet.gov.armdpi.com Predicted NMR spectra can be invaluable for assigning experimental signals, distinguishing between isomers, and confirming the proposed structure of a compound.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Representative Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (carboxyl) | ~175 | H (carboxyl) | ~11.0 |

| C (aromatic, C-NO₂) | ~150 | H (aromatic) | 7.2 - 7.8 |

| C (aromatic, C-CH₃) | ~135 | H (alpha to COOH) | ~2.9 |

| C (aromatic, CH) | 125 - 132 | H (beta to COOH) | ~3.1 |

| C (alpha to COOH) | ~35 | H (methyl) | ~2.5 |

| C (beta to COOH) | ~30 |

Note: These are representative chemical shift values. Actual predicted values would depend on the level of theory and basis set used in the calculation.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated vibrational frequencies often have a systematic error compared to experimental values, which can be corrected by applying a scaling factor. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking. researchgate.net This detailed assignment aids in the interpretation of the experimental spectra and provides a deeper understanding of the molecule's vibrational properties.

Table 4: Selected Calculated Vibrational Frequencies for this compound (Representative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3500 | Carboxylic acid |

| C-H stretch (aromatic) | 3050 - 3100 | Aromatic ring |

| C-H stretch (aliphatic) | 2900 - 3000 | Side chain and methyl |

| C=O stretch | ~1720 | Carboxylic acid |

| N-O stretch (asymmetric) | ~1530 | Nitro group |

| N-O stretch (symmetric) | ~1350 | Nitro group |

| C-O stretch | ~1250 | Carboxylic acid |

Note: These frequencies are illustrative and are typically scaled to better match experimental data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed view of atomic and molecular motions. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the conformational landscape and dynamic properties of this compound. Simulations are typically performed using force fields like CHARMM36m and software packages such as GROMACS, often placing the molecule in a solvent box (e.g., water) to mimic physiological or reaction conditions. mdpi.com

A primary focus of such an analysis is the rotation around the single bonds within the propanoic acid moiety. The dihedral angles, particularly those defining the orientation of the carboxylic acid group relative to the phenyl ring, are monitored throughout the simulation. By plotting the probability distribution of these angles, researchers can identify the most stable, low-energy conformations. The steric hindrance imposed by the ortho-substituted methyl and nitro groups on the phenyl ring significantly restricts the rotational freedom of the side chain, leading to a limited set of preferred conformations. These preferred orientations influence how the molecule presents its functional groups for interaction with other chemical species.

Interactive Table: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) |

| τ1 (C-C-C-C) | Defines the rotation of the phenyl ring relative to the propanoic chain. | Restricted due to ortho substituents, likely near ±90° |

| τ2 (C-C-C=O) | Defines the orientation of the carbonyl oxygen. | Typically syn- and anti-periplanar conformations (0°, 180°) |

| τ3 (H-O-C=O) | Defines the orientation of the acidic proton. | Planar with respect to the carboxyl group. |

MD simulations are invaluable for modeling how this compound interacts with its environment, such as in a solvent or within the active site of an enzyme. A common approach involves placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) under periodic boundary conditions. mdpi.com This setup allows for the study of solvation shells and the formation of hydrogen bonds between the molecule's carboxylic acid and nitro groups and the surrounding water.

Furthermore, these simulations can model the molecule's behavior in more complex reaction environments. By including other reactants, ions, or catalytic surfaces in the simulation box, it is possible to observe the preliminary association events that precede a chemical reaction. Analysis of radial distribution functions can quantify the proximity and orientation of interacting species, providing insights into the structural prerequisites for a reaction to occur. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the chemical reactivity of this compound requires the characterization of potential reaction pathways and their associated energy barriers. Computational transition state (TS) analysis, typically performed using Density Functional Theory (DFT), is a powerful method for elucidating reaction mechanisms at the electronic level. rsc.orgrsc.org

A reaction of significant interest for this molecule is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. mdpi.com DFT calculations can map the potential energy surface for this multi-step reaction. The process involves identifying the structures of reactants, intermediates, transition states, and products. rsc.org For each stationary point on the reaction pathway, geometric optimization is performed, followed by frequency calculations to confirm its nature (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency). nih.gov

The energy difference between the reactants and the highest-energy transition state determines the activation energy (energy barrier) of the reaction, which is a key factor governing the reaction rate. rsc.org For the reduction of the nitro group, computational studies on similar molecules like nitrobenzene (B124822) show pathways involving nitroso and hydroxylamine (B1172632) intermediates. rsc.orgmdpi.com Theoretical calculations can help determine whether such a direct pathway is more favorable than alternative condensation pathways. rsc.org Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(2df,2p)) can be benchmarked against experimental data for similar systems to ensure the accuracy of the predictions. srce.hr

Interactive Table: Hypothetical DFT Energy Profile for Nitro Group Reduction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition state to Nitroso intermediate | +35.2 |

| Intermediate 1 | Nitroso derivative | +12.5 |

| TS2 | Transition state to Hydroxylamine intermediate | +28.7 |

| Intermediate 2 | Hydroxylamine derivative | -5.4 |

| TS3 | Transition state to Amino product | +15.8 |

| Product | 3-(2-Amino-6-methylphenyl)propanoic acid | -25.0 |

Note: These values are illustrative and represent a typical energy profile for such a reaction.

In Silico Studies of Molecular Interactions in Chemical Systems

In silico techniques, particularly molecular docking, are widely used to predict and analyze the non-covalent interactions between a small molecule (ligand) and a macromolecular target, such as a protein. mdpi.com For this compound, which belongs to the arylpropanoic acid class of compounds, a relevant application of molecular docking is to investigate its potential binding to enzymes like cyclooxygenases (COX-1 and COX-2). nih.govhumanjournals.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acids that function by inhibiting these enzymes. researchgate.net

The molecular docking process involves computationally placing the ligand into the binding site of the protein. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol), and to predict the most favorable binding pose. nih.gov Analysis of this pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

For this compound, the carboxylate group is expected to form crucial hydrogen bonds or ionic interactions with polar residues in an enzyme's active site. The nitrophenyl ring can engage in hydrophobic and stacking interactions with nonpolar residues. Docking simulations using software like AutoDock Vina can compare the binding of this compound to that of known inhibitors, providing a rationale for its potential biological activity. mdpi.comthieme-connect.deresearchgate.net

Interactive Table: Example Molecular Docking Results into COX-2 Active Site

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity. |

| Hydrogen Bonds | Carboxylate with Arg120, Tyr355 | Key anchoring interactions in the active site. |

| Hydrophobic Interactions | Phenyl ring with Leu352, Val523 | Stabilization of the ligand within the hydrophobic channel. |

| π-π Stacking | Phenyl ring with Trp387 | Favorable aromatic interaction. |

Note: The interacting residues are based on known COX-2 inhibitor binding modes and are for illustrative purposes.

Advanced Research Applications and Derivatization Strategies for 3 2 Methyl 6 Nitrophenyl Propanoic Acid

Synthesis of Chemically Diverse Derivatives

The functional groups of 3-(2-methyl-6-nitrophenyl)propanoic acid provide reactive handles for extensive derivatization. The nitro group can be readily reduced to an amine, which then serves as a nucleophilic center for a variety of substitutions. The carboxylic acid group also allows for the formation of esters, amides, and other related functionalities.

Exploration of Aryl, Heterocyclic, and Amino Substitutions

The conversion of the nitro group to an amino group is a pivotal first step in many derivatization strategies. This transformation creates 3-amino-(2-methyl-6-nitrophenyl)propanoic acid, a versatile intermediate for introducing aryl, heterocyclic, and further amino substituents. Research has demonstrated the synthesis of N,N-disubstituted β-amino acids featuring both aromatic and heterocyclic moieties. For instance, N-phenyl-N-thiocarbamoyl-β-alanine can be used to synthesize derivatives containing a thiazole (B1198619) ring, showcasing a method to incorporate heterocyclic fragments.

Similarly, the introduction of aryl groups can be achieved through various coupling reactions. While not directly demonstrated on the title compound, general methodologies such as the hydroarylation of propanoic acid derivatives illustrate how aryl moieties can be added to the carbon backbone. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives from furan-containing precursors and arenes in the presence of a superacid is one such example of creating C-C bonds to attach aryl groups. These established synthetic routes provide a blueprint for creating a library of diverse derivatives from this compound for further study.

Preparation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. The amino derivative of this compound is an ideal substrate for this reaction. This process is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large number of derivatives from a single precursor.

The general synthesis involves refluxing the primary amine with an equimolar amount of an appropriate aromatic or aliphatic aldehyde or ketone in a suitable solvent, such as ethanol. This reaction is often catalyzed by a small amount of acid. The resulting Schiff bases are valuable not only as final products but also as intermediates for the synthesis of other compounds, such as β-lactams or as ligands for metal complexes. The versatility of this reaction allows for the incorporation of a wide array of functional groups and structural motifs, depending on the carbonyl compound used.

Role as a Synthetic Building Block and Intermediate

Beyond direct derivatization, this compound serves as a crucial building block for constructing more elaborate molecular frameworks, particularly heterocyclic ring systems that are prevalent in medicinal chemistry.

Precursor in the Synthesis of Indazole Scaffolds

The ortho-nitroaryl arrangement within the molecule is perfectly suited for intramolecular cyclization reactions to form indazole rings. A key strategy involves the reduction of the nitro group to an amine, followed by diazotization and cyclization. More advanced methods have been developed for the direct conversion of related compounds, such as 3-amino-3-(2-nitroaryl)propanoic acids, into indazole acetic acid scaffolds.

One notable method involves a base-catalyzed cascade N-N bond-forming reaction. In this approach, heating 3-amino-3-(2-nitroaryl)propanoic acids with sodium hydroxide (B78521) in the presence of various alcohols as nucleophiles leads to the formation of 1H-indazole derivatives. The reaction tolerates a range of functional groups and electronic effects on the aromatic ring, providing a valuable strategy for synthesizing novel indazole scaffolds for drug discovery programs.

| Starting Material | Nucleophile/Solvent | Product | Yield (%) |

|---|---|---|---|

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | 1-Methoxy-1H-indazole-3-acetic acid | 75 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanol | 1-Ethoxy-1H-indazole-3-acetic acid | 80 |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Propan-2-ol | 1-Isopropoxy-1H-indazole-3-acetic acid | 65 |

| 3-amino-3-(5-bromo-2-nitrophenyl)propanoic acid | Methanol | 5-Bromo-1-methoxy-1H-indazole-3-acetic acid | 40 |

| 3-amino-3-(2-nitro-5-(trifluoromethyl)phenyl)propanoic acid | Methanol | 1-Methoxy-5-(trifluoromethyl)-1H-indazole-3-acetic acid | 72 |

Utility in the Formation of Oxindole (B195798) Derivatives

The formation of oxindole rings from ortho-substituted nitroarenes is a well-established synthetic transformation, typically proceeding through a reductive cyclization mechanism. For substrates like this compound, the process would involve the reduction of the nitro group, which generates a reactive intermediate such as a nitroso, nitrene, or amino group. This intermediate can then attack the ortho-alkyl side chain to initiate ring closure.

While direct examples starting from this compound are not prominently documented, the general principle is widely applied. For instance, the reductive cyclization of o-nitrostyrenes or related compounds using various reducing agents (e.g., triphenylphosphine, formic acid, or catalytic hydrogenation) is a common method to produce indole (B1671886) and oxindole cores. researchgate.netmdpi.com The presence of the propanoic acid side chain offers a unique opportunity for intramolecular cyclization to form a five-membered lactam ring fused to the benzene (B151609) ring, which is the characteristic structure of an oxindole.

Intermediate in Complex Molecular Architectures

The chemical functionality inherent in this compound makes it a valuable intermediate in multi-step syntheses of complex target molecules. Its structure can be incorporated into larger frameworks that may possess specific biological activities or material properties. For example, propanoic acid derivatives are key components in the synthesis of certain dual PPARα/γ agonists, which are investigated for their therapeutic potential. researchgate.net

The ability to transform the nitro group into an indazole or the entire scaffold into an oxindole allows synthetic chemists to use this compound as a starting point for molecules containing these important heterocyclic motifs. The reductive cyclization of ortho-nitroaryl compounds is a foundational reaction in the synthesis of natural products and pharmaceuticals, such as quinolines and carbazoles, underscoring the potential of this intermediate in constructing complex molecular architectures. researchgate.netorganic-chemistry.org

Applications in Advanced Chemical Technologies

The unique structural characteristics of this compound, particularly the photosensitive ortho-nitrobenzyl moiety, have positioned it as a valuable building block in the development of sophisticated chemical tools. Its application spans across solid-phase synthesis and the innovative field of self-assembling prodrugs, offering precise control over molecular release and assembly.

Design of Photocleavable Linkers for Solid-Phase Organic Synthesis

In the realm of solid-phase organic synthesis (SPOS), the ability to cleave a synthesized molecule from its solid support under mild and specific conditions is of paramount importance. Photocleavable linkers, particularly those based on the o-nitrobenzyl scaffold, have emerged as a powerful tool in this regard, and this compound serves as an exemplary parent structure for the design of such linkers. nih.govdtu.dk The strategic placement of a nitro group ortho to a benzylic hydrogen is the key design element that imparts photosensitivity.

The cleavage mechanism is initiated by the absorption of UV light, typically in the range of 300-350 nm. dtu.dk This excites the nitro group, prompting an intramolecular hydrogen abstraction from the benzylic position, a process consistent with a Norrish Type II reaction. dtu.dk The resulting aci-nitro intermediate is unstable and rapidly rearranges to form an o-nitrosobenzaldehyde derivative, which in turn releases the attached molecule. dtu.dk This process is highly efficient and occurs under neutral conditions, which preserves the integrity of sensitive functional groups that might be compromised by the acidic or basic conditions required for other cleavage methods.

The use of linkers derived from this compound offers several advantages in SPOS. The mild, reagent-free cleavage conditions are compatible with a wide array of functional groups and are particularly beneficial when the synthesized compounds are intended for biological screening, as it avoids contamination with cleavage reagents. nih.gov Furthermore, the photolytic cleavage is orthogonal to many common protecting group strategies used in organic synthesis, allowing for complex synthetic routes to be devised.

Below is a table summarizing the key features and applications of o-nitrobenzyl-based photocleavable linkers, a class to which derivatives of this compound belong.

| Feature | Description | Relevance in Solid-Phase Organic Synthesis |

| Activation | UV Light (typically 300-350 nm) | Allows for spatially and temporally controlled cleavage. |

| Cleavage Mechanism | Intramolecular hydrogen abstraction (Norrish Type II) followed by rearrangement. | Efficient and predictable release of the target molecule. |

| Reaction Conditions | Neutral pH, room temperature. | Preserves sensitive functional groups and avoids harsh reagents. |

| Byproducts | o-Nitrosobenzaldehyde derivatives. | Generally non-interfering with the desired product. |

| Orthogonality | Compatible with acid- and base-labile protecting groups. | Enables complex and multi-step synthetic strategies. |

Self-Assembly of Amphiphilic Prodrug Nanoparticles and Cellular Interaction Studies

The field of drug delivery is continually seeking innovative strategies to enhance the therapeutic efficacy of drugs while minimizing side effects. One promising approach is the use of self-assembling amphiphilic prodrugs to form well-defined nanostructures. A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation to release the active pharmaceutical agent. The design of amphiphilic prodrugs involves covalently linking a hydrophobic drug or moiety to a hydrophilic segment, creating a molecule that can self-assemble in aqueous environments into nanoparticles.

While direct research on this compound as a component of self-assembling amphiphilic prodrugs is not extensively documented, its chemical structure provides a strong basis for such applications. The 2-methyl-6-nitrophenyl group can serve as the hydrophobic component of an amphiphile. The propanoic acid handle allows for the straightforward attachment of a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), or a polar head group through ester or amide linkages. Furthermore, the nitro group itself can play a role in the biological activity or targeting, as nitroaromatic compounds are known to be bioreducible under hypoxic conditions often found in tumor microenvironments.

The resulting amphiphilic molecule, a conjugate of this compound and a hydrophilic entity, would be expected to self-assemble in aqueous solution above a critical aggregation concentration to form nanoparticles, such as micelles or vesicles. In this assembled state, the hydrophobic nitroaromatic core would be shielded from the aqueous environment by the hydrophilic shell. This encapsulation can protect the prodrug from premature degradation and control its release profile.

Cellular interaction studies with such nanoparticles would be of significant interest. The physicochemical properties of the nanoparticles, including their size, surface charge, and stability, would influence their interaction with biological membranes and subsequent cellular uptake. The potential for the nitro group to be reduced in hypoxic cancer cells could be exploited as a triggering mechanism for drug release, offering a targeted therapeutic strategy.

The table below outlines the hypothetical design and potential characteristics of an amphiphilic prodrug derived from this compound for cellular studies.

| Component | Role in Amphiphilic Prodrug | Potential for Cellular Interaction |

| 3-(2-Methyl-6-nitrophenyl) moiety | Hydrophobic core of the nanoparticle. | Can influence nanoparticle stability and drug loading capacity. The nitro group may be a target for bioreduction in hypoxic cells. |

| Propanoic acid linker | Covalent attachment point for a hydrophilic segment. | Can be designed to be cleavable under specific biological conditions (e.g., enzymatic cleavage). |

| Hydrophilic segment (e.g., PEG) | Hydrophilic shell of the nanoparticle. | Confers aqueous stability, can prolong circulation time, and influences cellular uptake mechanisms. |

| Assembled Nanoparticle | Drug delivery vehicle. | Size and surface properties dictate interactions with cell membranes and potential for endocytosis. |

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to Propanoic Acid Chemistry

Direct experimental data on 3-(2-Methyl-6-nitrophenyl)propanoic acid is conspicuously absent from the current body of scientific literature. However, a comprehensive analysis of its structural components allows for several key inferences to be drawn. The presence of the propanoic acid functional group suggests it will exhibit typical carboxylic acid reactivity, such as esterification and amidation.

The electronic landscape of the molecule is significantly influenced by the nitro and methyl groups on the phenyl ring. The electron-withdrawing nature of the ortho-nitro group is expected to increase the acidity of the carboxylic acid compared to unsubstituted 3-phenylpropanoic acid. The steric hindrance introduced by the ortho-methyl group could influence the kinetics of reactions involving the carboxylic acid and the aromatic ring.

The primary contribution of studying this specific molecule to the broader field of propanoic acid chemistry would be in understanding the interplay of steric and electronic effects in a uniquely substituted aromatic system. Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and understanding how substitutions on the aromatic ring affect their chemical and biological properties is of significant interest.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the complete lack of reported synthesis and characterization of this compound. Consequently, its physical and chemical properties, spectroscopic data, and potential biological activity remain entirely speculative.

Key unexplored research avenues include:

Synthesis and Characterization: The development of a reliable and efficient synthetic route to this compound is the most critical first step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.

Physicochemical Properties: Determination of fundamental properties like melting point, boiling point, solubility, and pKa would provide a foundational understanding of the compound.

Reactivity Studies: Investigation of its reactivity, including reactions at the carboxylic acid group and transformations of the nitro group, would be crucial.

Biological Screening: Given the prevalence of substituted propanoic acids in medicinal chemistry, screening for various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, is a logical progression.

Prospective Directions in Synthetic Methodology Development

The synthesis of this compound presents a non-trivial challenge due to the specific substitution pattern. Several synthetic strategies could be envisioned, drawing from established methodologies for related compounds.

One potential route could involve the nitration of 3-(2-methylphenyl)propanoic acid. However, controlling the regioselectivity of the nitration to obtain the desired 2,6-disubstituted product could be challenging. Another approach could start from 2-methyl-6-nitroaniline (B18888), which could be converted to the corresponding diazonium salt and subsequently used in a Heck or Suzuki coupling reaction with a suitable three-carbon synthon.

A retrosynthetic analysis might suggest a multi-step synthesis starting from simpler, commercially available precursors. For instance, a synthetic pathway could be designed starting from 2-methyl-6-nitrobenzaldehyde, which could undergo a condensation reaction followed by reduction of the resulting double bond. The development of a novel, efficient synthetic method for this and similar sterically hindered and electronically complex molecules would be a significant contribution to synthetic organic chemistry.

| Potential Synthetic Precursor | Key Transformation | Anticipated Challenges |

| 3-(2-methylphenyl)propanoic acid | Nitration | Controlling regioselectivity |

| 2-methyl-6-nitroaniline | Diazotization followed by coupling | Stability of the diazonium salt |

| 2-methyl-6-nitrobenzaldehyde | Condensation and reduction | Multi-step process, yield optimization |

Potential for Novel Chemical Transformations and Functional Material Applications

The unique combination of functional groups in this compound opens up possibilities for novel chemical transformations. The nitro group can be reduced to an amine, which could then participate in a variety of subsequent reactions, such as diazotization or amide bond formation. The presence of both a carboxylic acid and a nitro group on the same molecule could allow for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions.

In the realm of functional materials, the aromatic nature of the compound, coupled with its polar functional groups, suggests potential applications. For example, it could serve as a monomer for the synthesis of novel polymers with interesting electronic or optical properties. The ability of the carboxylic acid group to coordinate with metal ions also suggests that it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing.

Synergistic Approaches Combining Experimental and Computational Research

Given the current lack of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to predict its geometry, spectroscopic properties (NMR and IR spectra), and electronic structure. These theoretical predictions would be invaluable in guiding future experimental work and in interpreting experimental results.

Computational methods could also be used to explore potential synthetic pathways and to predict the feasibility of different reaction conditions. Molecular modeling and docking studies could be used to predict potential biological targets and to guide the design of future biological screening experiments.

The synergy between experimental and computational approaches will be crucial for efficiently unlocking the potential of this unexplored molecule. A research program that integrates both theoretical predictions and experimental validation would be the most effective strategy for advancing our understanding of this compound and its potential applications.

Q & A

Q. What are the recommended synthetic pathways for 3-(2-Methyl-6-nitrophenyl)propanoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nitration and alkylation steps starting from substituted phenylpropanoic acid precursors. For example, nitration of 2-methylphenylpropanoic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 6-position. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove byproducts like regioisomers or over-nitrated species . Recrystallization in ethanol/water mixtures can enhance purity (>97%), as evidenced by melting point consistency (e.g., 85–89°C for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing structural integrity and functional groups?

Methodological Answer:

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns. The nitro group induces deshielding in adjacent protons .

- FT-IR: Key peaks include C=O stretching (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or NO₂ groups) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of nitro compound dust via fume hoods .

- Waste Disposal: Neutralize acidic residues (e.g., from nitration) with sodium bicarbonate before disposal. Collect nitro-containing waste in designated containers for incineration .

- Emergency Measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields and reduced byproducts?

Methodological Answer: A 2³ factorial design evaluates temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 90°C |

| Solvent | Toluene | DMF |

| Catalyst | 5 mol% | 15 mol% |

Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For nitration, higher temperatures may increase nitro-group insertion but risk decomposition, requiring trade-offs .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Multi-Scale Modeling: Combine DFT (e.g., B3LYP/6-31G*) for electronic structure with molecular dynamics to simulate solvent effects. Discrepancies in nitro-group orientation may arise from solvation not captured in gas-phase calculations .

- Experimental Validation: Use in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., nitronium ion intermediates) and refine computational parameters .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., ReactIR) to track reaction progression and adjust parameters dynamically .

- Design of Experiments (DoE): Use response surface methodology to define robust operating ranges for critical parameters (e.g., stirring rate, reagent addition rate) .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Nitro-group reduction to amine or hydrolysis to carboxylic acid derivatives are common pathways .

- Light Sensitivity: Conduct UV-Vis spectroscopy under controlled illumination (e.g., 365 nm) to quantify photodegradation kinetics .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

Methodological Answer:

- Purity Verification: Use DSC (Differential Scanning Calorimetry) to detect impurities causing melting point depression. Compare results with HPLC purity assays (>99% for reliable mp data) .

- Inter-lab Calibration: Cross-validate measurements using standardized reference materials (e.g., NIST-traceable thermometers) .

Q. Why do computational solubility predictions diverge from experimental solubility in polar solvents?

Methodological Answer:

- Solvent-Solute Interactions: COSMO-RS simulations may underestimate hydrogen-bonding capacity of the nitro and carboxylic acid groups. Experimental determination via shake-flask method (e.g., in water/ethanol mixtures) provides empirical corrections .

Advanced Methodological Tools

Q. How to integrate machine learning for reaction optimization?

Methodological Answer:

- Dataset Curation: Compile historical data on reaction yields, solvents, and catalysts. Use descriptors like Hammett constants (σ) for substituent effects .

- Model Training: Apply random forest or neural networks to predict optimal conditions. Validate with leave-one-out cross-validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.